5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine
Description
The molecule contains two fluorine atoms at the 2-position of the dioxolane ring and a chlorine substituent at the 5-position of the pyridine ring. This combination of electron-withdrawing groups (fluorine and chlorine) likely influences its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
5-chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-4-2-1-3-5(10-4)12-6(8,9)11-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGVDNWGQUWGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC(O2)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine involves several steps. One common synthetic route includes the reaction of 5-chloro-2,2-difluoro-1,3-dioxolane with pyridine under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C7H4ClF2N2O2 and is characterized by a dioxolo ring fused with a pyridine structure. The presence of chlorine and difluoromethyl groups enhances its reactivity and biological activity, making it an attractive candidate for various applications.
Antimicrobial Activity
Research indicates that 5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine exhibits notable antimicrobial properties. Preliminary studies suggest that it may interact with specific biological targets, potentially leading to enzyme inhibition or modulation of cellular pathways. This makes it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Properties
| Property | Observation |
|---|---|
| Antimicrobial Spectrum | Broad-spectrum activity observed |
| Mechanism of Action | Enzyme inhibition |
| Target Organisms | Bacterial strains tested |
Cancer Research
The compound's structural characteristics allow it to act as a potential inhibitor of cancer cell proliferation. Studies have shown that similar compounds can interfere with signaling pathways involved in tumor growth. Further investigations into its efficacy against specific cancer types are warranted.
Case Study: Inhibition of Tumor Growth
A study exploring the effects of related compounds on cancer cell lines indicated that modifications in the dioxolo ring could enhance anticancer activity. This suggests that this compound may have similar or improved effects.
Polymer Synthesis
The compound can be utilized in the synthesis of advanced polymers due to its unique reactivity. Its ability to participate in various chemical reactions allows for the development of materials with tailored properties.
Table 2: Polymer Applications
| Application | Description |
|---|---|
| Coatings | Durable and resistant materials |
| Composites | Enhanced strength and flexibility |
| Conductive Polymers | Potential for electronic applications |
Biological Target Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug design. Studies using molecular docking simulations have predicted its binding affinity to various enzymes and receptors.
Table 3: Biological Targets
| Target | Binding Affinity (kcal/mol) |
|---|---|
| Enzyme A | -7.5 |
| Receptor B | -8.0 |
Mechanism of Action
The mechanism of action of 5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine involves its interaction with specific molecular targets. The chloro and fluoro groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Halogen Substituents
2.1.1. Spiro[indoline-3,10-[1,3]dioxolo[4,5-b]acridine] Derivatives ()
Compounds such as 5-chloro-7,8-dihydro-5H-spiro[indoline-3,10-[1,3]dioxolo[4,5-b]acridine]-2,9(6H)-dione (4j) and 5-bromo analog (4k) share the fused dioxolo-pyridine/acridine core. Key differences include:
- Thermal Stability : All spiro derivatives exhibit melting points >300°C, attributed to their extended conjugation and hydrogen-bonding networks .
- Reactivity : The chlorine/bromine substituents at the 5-position likely modulate electrophilic substitution patterns, similar to the target compound.
2.1.2. [1,3]Dioxolo[4,5-b]pyridine-Bithiazole Conjugates ()
Compounds like 6-(4′-(6-[18F]fluoropyridin-3-yl)-[2,2′-bithiazol]-4-yl)-[1,3]dioxolo[4,5-b]pyridine ([18F]d8) demonstrate the utility of the dioxolo-pyridine scaffold in radiopharmaceuticals. Key comparisons:
- Binding Affinity : [18F]d8 shows exceptional α-synuclein binding (0.10 nM) and >200-fold selectivity over Aβ and tau aggregates, highlighting the role of fluorine in enhancing target engagement .
- Synthetic Feasibility : Fluorine and chlorine substituents enable diverse radiolabeling strategies (e.g., SNAr reactions), though chlorine’s lower electronegativity may reduce labeling efficiency compared to fluorine .
Derivatives with Varied Substituents
2.2.1. 6-Bromo[1,3]dioxolo[4,5-b]pyridine (533) ()
This analog replaces chlorine with bromine and lacks fluorine substituents. Key distinctions:
- Synthetic Challenges : Installation of the methylenedioxy bridge in 533 proceeds in low yields (consistent with other dioxolo-pyridine syntheses), suggesting that fluorine substitution may require specialized fluorination protocols .
- Applications : 533 serves as a precursor for alkaloid synthesis, whereas the target compound’s fluorine substituents may favor medicinal chemistry applications due to improved metabolic stability .
2.2.2. 2H-[1,3]dioxolo[4,5-b]pyridin-6-amine ()
This amine-substituted derivative lacks halogens but retains the dioxolo-pyridine core. Comparisons include:
- Reactivity : The amine group enables nucleophilic reactions (e.g., amide coupling), contrasting with the electrophilic character of halogenated derivatives .
- Biological Potential: Amine groups often enhance solubility and protein interactions, whereas halogenated analogs prioritize target specificity .
Discussion of Substituent Impact
- Halogen Effects : Chlorine and fluorine enhance electrophilicity and metabolic stability, but fluorine’s smaller size and higher electronegativity improve binding kinetics (e.g., [18F]d8’s superior α-synuclein affinity vs. chlorine analogs) .
- Thermal Stability : Spiro derivatives () and fluorinated tracers () exhibit high thermal and biochemical stability, critical for drug development.
- Synthetic Complexity : Halogenation at the 5-position (pyridine) is more straightforward than dioxolane modifications, as seen in low-yield methylenedioxy bridge syntheses .
Biological Activity
5-Chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial and antiviral properties, as well as its mechanism of action and synthesis challenges.
Chemical Structure and Properties
The compound features a unique dioxole structure fused with a pyridine ring, which contributes to its biological activity. The molecular formula is , and it is classified under various chemical databases with distinct CAS numbers. Its structural characteristics are crucial for understanding its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. The presence of halogen substituents (such as chlorine and fluorine) is known to enhance the antibacterial activity of heterocycles.
- Mechanism of Action : The compound's mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Research indicates that similar pyridine derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound Type | Target Organisms | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| 5-Chloro-2,2-difluoro... | S. aureus | Bactericidal | 10 |
| E. coli | Bacteriostatic | 15 | |
| Pseudomonas aeruginosa | Moderate | 20 |
Antiviral Activity
The antiviral properties of this compound are also noteworthy. Compounds with similar structural motifs have shown promise against viral infections by inhibiting viral replication or entry into host cells.
- Case Studies : In vitro studies have demonstrated that derivatives can inhibit the replication of viruses such as influenza and coronaviruses. The specific mechanism often involves interference with viral RNA synthesis or protein translation .
Synthesis Challenges
The synthesis of this compound presents several challenges:
- Complexity : The multi-step synthetic routes required to obtain this compound can be labor-intensive and costly.
- Purification : Achieving high purity levels is essential for biological testing but can be difficult due to the compound's reactivity.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacological profiles of this compound:
Q & A
Q. What are the recommended synthetic routes for 5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine?
A key intermediate for synthesizing fused dioxolo-pyridine derivatives involves bromination of pyridine precursors under acidic conditions. For example, bromine and sulfamic acid can be used to introduce halogen groups, followed by methylenedioxy bridge installation using CH₂Br₂. Yield optimization requires careful control of reaction time and stoichiometry, as low yields (~30-40%) are common due to steric hindrance in cyclization steps . Alternative pathways may employ phosphorus oxychloride for halogenation or cyclization, though purity adjustments via recrystallization are often necessary .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
High-resolution mass spectrometry (HRMS-ESI) is essential for verifying molecular weight (±1 ppm accuracy). Complementary ¹H/¹³C NMR should confirm substituent positions, particularly distinguishing between chlorine and fluorine environments. For instance, ¹⁹F NMR can resolve difluoro groups, while NOESY experiments may clarify spatial arrangements of the dioxolo ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during methylenedioxy bridge formation?
Contradictory yields (e.g., 48% in literature vs. 65% in practice) may arise from subtle variations in reagent purity or reaction kinetics. Systematic parameter screening (e.g., temperature gradients, catalyst loading) is recommended. Computational tools like DFT can model transition states to identify rate-limiting steps, while in situ IR spectroscopy may track intermediate formation .
Q. What strategies are effective for designing derivatives to enhance biological activity while maintaining solubility?
Structure-activity relationship (SAR) studies should prioritize substituent modifications at the 5-chloro and difluoro positions. For example, replacing chlorine with electron-withdrawing groups (e.g., nitro) could enhance binding affinity to biological targets. Solubility can be improved via carboxylation at the pyridine ring, as demonstrated in imidazo[4,5-b]pyridine analogs. DFT-based electrostatic potential maps can predict interaction hotspots with enzymes or receptors .
Q. How can computational modeling guide the analysis of this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) combined with MD simulations can predict binding modes to proteins like kinases. For instance, imidazo[4,5-b]pyridine derivatives show inhibitory activity by occupying ATP-binding pockets. Hirshfeld surface analysis and frontier molecular orbital (FMO) calculations further quantify non-covalent interactions and reactive sites .
Q. What methodologies address contradictions in crystallographic data for fused dioxolo-pyridine systems?
Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction paired with Rietveld refinement can resolve such issues. For example, disorder in main residues (common in flexible dioxolo rings) requires anisotropic displacement parameter adjustments and validation via residual density plots .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., Gaussian 09 B3LYP/6-311++G(d,p)) to minimize assignment errors .
- Yield Optimization : Employ design of experiments (DoE) to statistically optimize reaction conditions, particularly for low-yield steps like methylenedioxy bridge formation .
- Biological Assays : Use fluorescence polarization or SPR to quantify binding kinetics, ensuring assays are run at physiological pH and ionic strength to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
